1-(2-fluorophenyl)-4-(2-phenoxyethanesulfonyl)piperazine
Description
1-(2-Fluorophenyl)-4-(2-phenoxyethanesulfonyl)piperazine is a piperazine derivative characterized by a 2-fluorophenyl group at the N1 position and a 2-phenoxyethanesulfonyl moiety at the N4 position. The sulfonyl group in this compound may contribute to hydrogen bonding and ionic interactions with biological targets, as seen in structurally related sulfonamide-based therapeutics .
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-(2-phenoxyethylsulfonyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c19-17-8-4-5-9-18(17)20-10-12-21(13-11-20)25(22,23)15-14-24-16-6-2-1-3-7-16/h1-9H,10-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBSEZSUOPAUHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-4-(2-phenoxyethanesulfonyl)piperazine typically involves the following steps:
Formation of the piperazine core: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the 2-fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorinated benzene derivative reacts with the piperazine core.
Attachment of the 2-phenoxyethanesulfonyl group: This can be done through a sulfonylation reaction using a phenoxyethanesulfonyl chloride derivative.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-4-(2-phenoxyethanesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like sodium azide (NaN₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-4-(2-phenoxyethanesulfonyl)piperazine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 1-(2-fluorophenyl)-4-(2-phenoxyethanesulfonyl)piperazine with key analogs:
Key Comparative Insights
- Substituent Effects on Bioactivity: The 2-fluorophenyl group in the target compound and its analogs (e.g., ) is associated with enhanced receptor binding and metabolic stability compared to non-halogenated aryl groups. Sulfonyl vs. Phenoxyethyl vs. Alkyl Chains: The 2-phenoxyethanesulfonyl moiety in the target compound may confer distinct pharmacokinetic properties, such as prolonged half-life, compared to alkyl-chain analogs (e.g., ), which prioritize lipophilicity for CNS penetration.
- The target compound’s sulfonyl group may share similar targeting but requires empirical validation. Neurological Targets: Derivatives with 2-methoxyphenyl or dihydronaphthalene groups (e.g., ) show high 5-HT1A/D2 receptor affinity, suggesting the target compound’s fluorophenyl and phenoxyethyl groups could be optimized for similar neurological applications.
Physicochemical and Pharmacokinetic Comparison
Research Findings and Implications
- Synthetic Feasibility : The target compound can be synthesized via alkylation or sulfonylation of 1-(2-fluorophenyl)piperazine intermediates, as demonstrated in oxicam analog synthesis .
- Biological Potential: Structural analogs highlight the importance of the 2-fluorophenyl group in anticancer and anti-inflammatory contexts, while sulfonyl groups enhance solubility for systemic delivery .
- Unanswered Questions : Direct data on the target compound’s receptor affinity, toxicity, and in vivo efficacy are lacking. Future studies should prioritize assays against cancer cell lines (e.g., HCT-116, MCF7) and neurological targets (e.g., 5-HT1A).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
